(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoi
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PBC-264 is synthesized using a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PBC-264 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process includes the use of automated peptide synthesizers, which can accurately control the addition of amino acids and the formation of peptide bonds .
Chemical Reactions Analysis
Types of Reactions
PBC-264 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted peptides with modified functional groups.
Scientific Research Applications
PBC-264 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the binding characteristics of CCK-B receptors.
Biology: Investigates the physiological regulation of CCKergic systems by endogenous enkephalins.
Medicine: Potential therapeutic applications in treating disorders related to CCK-B receptors, such as anxiety and pain.
Industry: Utilized in the development of diagnostic tools and assays for CCK-B receptor activity
Mechanism of Action
PBC-264 exerts its effects by selectively binding to CCK-B receptors. This binding activates the receptor, leading to the modulation of intracellular signaling pathways. The primary molecular targets include G-protein-coupled receptors (GPCRs) that mediate the effects of cholecystokinin. The activation of these receptors can influence various physiological processes, including pain perception, anxiety, and gastrointestinal function .
Comparison with Similar Compounds
Similar Compounds
CCK-8: Another cholecystokinin agonist with similar binding properties.
CCK-4: A shorter peptide with selective activity for CCK-B receptors.
CCK-33: A longer peptide with broader activity across CCK receptor subtypes
Uniqueness of PBC-264
PBC-264 is unique due to its high potency and selectivity for CCK-B receptors. Unlike other CCK agonists, PBC-264 is resistant to peptidase degradation, making it a valuable tool for in vivo studies. Its ability to selectively target CCK-B receptors with minimal off-target effects enhances its utility in pharmacological research .
Properties
CAS No. |
131167-65-2 |
---|---|
Molecular Formula |
C51H67N9O14S |
Molecular Weight |
1062.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H67N9O14S/c1-5-8-18-37(52-4)46(65)57-41(28-45(63)64)47(66)56-39(25-31-15-11-10-12-16-31)49(68)60-50(69)40(27-33-29-53-36-19-14-13-17-35(33)36)58-51(70)42(61)30-54-43(20-9-6-2)59-48(67)38(55-44(62)7-3)26-32-21-23-34(24-22-32)74-75(71,72)73/h10-17,19,21-24,29,37-41,43,52-54H,5-9,18,20,25-28,30H2,1-4H3,(H,55,62)(H,56,66)(H,57,65)(H,58,70)(H,59,67)(H,63,64)(H,60,68,69)(H,71,72,73)/t37-,38-,39-,40-,41-,43-/m0/s1 |
InChI Key |
VNNMDTHCFFZSSJ-HWQWZYBXSA-N |
SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CN[C@H](CCCC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC |
Synonyms |
N-[(1S)-1-[[N-(Propionyl)-O-sulfo-L-Tyr-]amino]pentyl]-3-oxo-βAla-L-Trp-N-methyl-L-Nle-L-Asp-L-Phe-NH2 |
Origin of Product |
United States |
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